

Stereoisomers of Trivertal and their chemical properties

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Compound of Interest

Compound Name: *Trivertal*

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An In-depth Technical Guide to the Stereoisomers of **Trivertal**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trivertal, known systematically as 2,4-dimethyl-3-cyclohexenecarboxaldehyde, is a widely utilized aroma chemical prized for its fresh, green, and herbaceous scent profile.^[1] Its chemical structure, featuring two chiral centers, gives rise to a fascinating array of four stereoisomers. This technical guide provides a comprehensive overview of the stereoisomers of **Trivertal**, detailing their chemical properties, synthesis, and the methodologies for their analysis. While the commercial product is a mixture of these isomers, understanding the properties of each is crucial for advanced applications in fragrance chemistry, catalysis, and potentially other scientific fields. This document summarizes the available quantitative data, outlines experimental protocols, and provides visualizations to elucidate the relationships between the stereoisomers and their synthesis.

Introduction to Trivertal and its Stereoisomerism

Trivertal is a cyclohexene derivative with the chemical formula $C_9H_{14}O$. Its structure contains two stereocenters, leading to the existence of four distinct stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers. The commercial product, often referred to as "2,4-ivy carbaldehyde" in the fragrance industry, is predominantly a mixture of the cis isomers (approximately 95%), with the trans isomers constituting the remaining 5%.^[2] The cis/trans

isomerism arises from the relative positions of the methyl and aldehyde groups on the cyclohexene ring.

The four stereoisomers of **Trivertal** are:

- (1R,2R)-2,4-dimethylcyclohex-3-ene-1-carbaldehyde (cis)
- (1S,2S)-2,4-dimethylcyclohex-3-ene-1-carbaldehyde (cis)
- (1R,2S)-2,4-dimethylcyclohex-3-ene-1-carbaldehyde (trans)
- (1S,2R)-2,4-dimethylcyclohex-3-ene-1-carbaldehyde (trans)

The cis and trans diastereomers are expected to have different physical properties, such as boiling points, densities, and spectroscopic characteristics. The enantiomers within each pair (cis and trans) will have identical physical properties in an achiral environment but will rotate plane-polarized light in equal and opposite directions.

Chemical and Physical Properties

While specific quantitative data for each isolated stereoisomer of **Trivertal** is not extensively available in the public domain, the properties of the commercial mixture are well-documented. General principles of stereochemistry allow for predictions of the differences between the isomers.

Properties of Commercial Trivertal (Mixture of Isomers)

The commercially available **Trivertal** is a colorless to pale yellow liquid.^[1]

Property	Value
Molecular Formula	C ₉ H ₁₄ O
Molecular Weight	138.21 g/mol
Boiling Point	196 °C (lit.)
Density	0.933 g/mL at 25 °C (lit.)
Refractive Index	n _{20/D} 1.473 (lit.)
Flash Point	66 °C (150.8 °F) - closed cup
Odor Profile	Strong green, herbaceous, slightly citrusy
Isomeric Composition	Typically ~95% cis isomers and ~5% trans isomers

Sources:[3][4]

Purer forms of **Trivertal** are reported to be solids with a melting range of 85 to 90 °C.[2] The liquid state of the commercial product is likely due to the isomeric mixture leading to melting point depression.[2]

Predicted Differences in Stereoisomer Properties

Based on general principles of stereoisomerism:

- **Diastereomers (Cis vs. Trans):** The cis and trans isomers of **Trivertal** are diastereomers and are expected to have different physical properties. These differences arise from variations in their molecular shape, which affects intermolecular forces. It is anticipated that they would exhibit different boiling points, melting points, densities, refractive indices, and distinct NMR and IR spectra.[5][6] The olfactory properties of the cis and trans isomers may also differ, as the shape of a molecule is critical for its interaction with olfactory receptors.[7][8][9]
- **Enantiomers:** The two cis enantiomers are expected to have identical physical properties (e.g., boiling point, density, solubility) in an achiral environment. Their key distinguishing feature is their optical activity; they will rotate plane-polarized light to an equal extent but in opposite directions. The same applies to the two trans enantiomers.

Experimental Protocols

Synthesis of Trivertal via Diels-Alder Reaction

Trivertal is synthesized via a [4+2] cycloaddition, specifically a Diels-Alder reaction, between 2-methyl-1,3-pentadiene (the diene) and acrolein (the dienophile).^[4]^[10] This reaction typically yields a mixture of cis and trans diastereomers, with the endo product (cis) being the major product due to kinetic control.

Representative Laboratory Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methyl-1,3-pentadiene and a slight molar excess of freshly distilled acrolein. A high-boiling point solvent such as toluene or xylene can be used. For a greener alternative, the reaction can be performed in water.^[11]
- **Reaction Conditions:** The reaction mixture is heated to reflux. The reaction time can vary from several hours to a full day.^[12] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the mixture of **Trivertal** isomers.

Separation of Stereoisomers

The separation of the different stereoisomers of **Trivertal** requires specialized chromatographic techniques.

- **Separation of Diastereomers (Cis/Trans):** The cis and trans diastereomers can be separated by conventional chromatography methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) due to their different physical properties.^[13] A non-polar stationary phase in GC or a normal-phase/reverse-phase column in HPLC would likely provide separation.
- **Separation of Enantiomers:** The separation of the enantiomeric pairs (cis and trans) requires a chiral environment. This is typically achieved using chiral chromatography.

- Chiral Gas Chromatography (Chiral GC): Given the volatile nature of **Trivertal**, chiral GC is a suitable method. A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative, can be used to resolve the enantiomers.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC with a chiral stationary phase can also be employed for the separation of the enantiomers.[\[17\]](#)

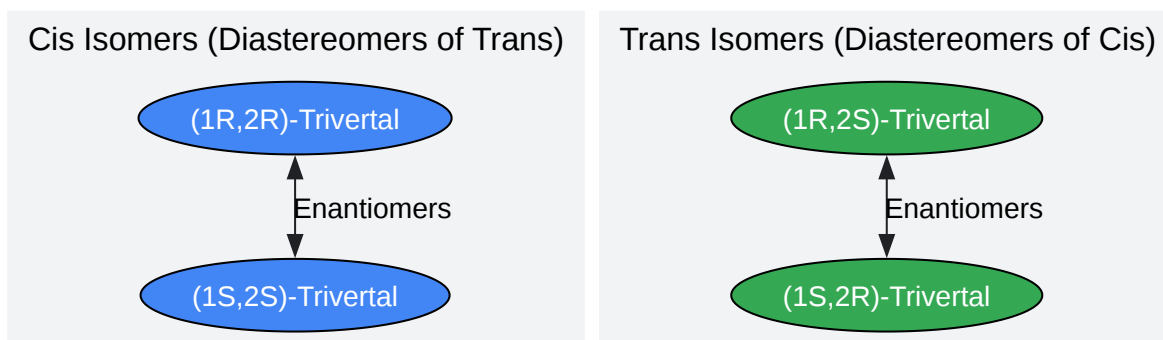
General Protocol for Chiral GC Analysis:

- Instrument: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a column coated with a derivative of β -cyclodextrin).
- Sample Preparation: Dilute the **Trivertal** isomer mixture in a suitable solvent (e.g., hexane or dichloromethane).
- GC Conditions:
 - Injector Temperature: 250 °C
 - Detector Temperature: 250 °C
 - Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 2 °C/min). The exact temperature program would need to be optimized to achieve baseline separation of all four isomers.
 - Carrier Gas: Helium or hydrogen at a constant flow rate.
- Analysis: The four stereoisomers will elute at different retention times, allowing for their identification and quantification.

Mandatory Visualizations

Stereoisomers of Trivertal

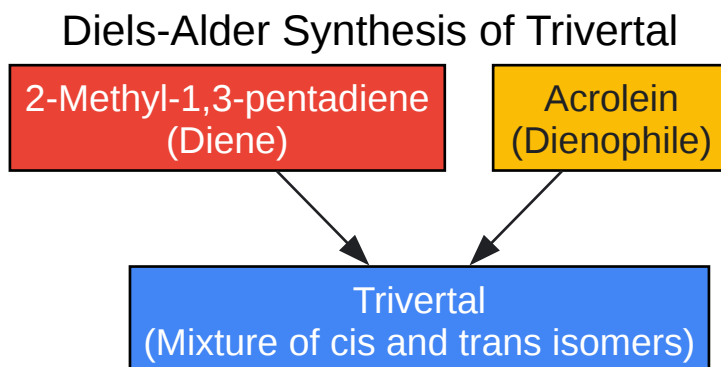
Stereoisomers of Trivertal



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Caption: Relationship between the four stereoisomers of **Trivertal**.

Synthesis of Trivertal



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Caption: Diels-Alder reaction for the synthesis of **Trivertal**.

Applications and Future Directions

The primary application of **Trivertal** is in the fragrance industry, where its unique scent profile is highly valued.^{[18][19]} The different olfactory perceptions of stereoisomers are a well-known phenomenon, and it is likely that the individual stereoisomers of **Trivertal** possess distinct odor

characteristics.[7][8][9] Further research into the sensory properties of each pure stereoisomer could lead to the development of novel and more refined fragrances.

Beyond perfumery, **Trivertal** has been investigated as a precursor in the synthesis of stable cyclic (alkyl)(amino)carbenes (CAACs), which are used as ligands for transition-metal catalysts. [2] The specific stereochemistry of the **Trivertal** precursor could influence the structure and catalytic activity of the resulting carbene ligands, opening avenues for asymmetric catalysis.

Conclusion

Trivertal is a commercially significant aroma chemical with a rich stereochemistry. While the commercial product is a mixture of four stereoisomers, this guide has outlined the fundamental chemical properties, synthesis, and analytical methodologies related to these individual compounds. Although specific quantitative data for the separated stereoisomers is sparse in the available literature, the principles of stereochemistry provide a strong framework for understanding their expected properties and differences. The detailed experimental protocols and visualizations provided herein serve as a valuable resource for researchers and professionals working with **Trivertal** and related compounds. Further investigation into the properties and applications of the pure stereoisomers of **Trivertal** holds promise for advancements in fragrance science, catalysis, and other areas of chemical research.

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